molecular formula C30H25N3O6 B12511869 2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate

2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate

Cat. No.: B12511869
M. Wt: 523.5 g/mol
InChI Key: WWQYTEPUEUNBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester” is a derivative of tryptophan, an essential amino acid. It is commonly used in peptide synthesis as a protecting group for the amino group of tryptophan. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester typically involves the reaction of fluorenylmethyloxycarbonyl chloride with tryptophan in the presence of a base such as sodium bicarbonate. The resulting fluorenylmethyloxycarbonyl-tryptophan is then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the ester .

Industrial Production Methods

In industrial settings, the production of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput reactors allows for efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide .

Common Reagents and Conditions

    Base: Piperidine in dimethylformamide is commonly used for deprotection.

    Coupling Reagents: Dicyclohexylcarbodiimide and N-hydroxysuccinimide are used for ester formation.

Major Products

The major product formed from the deprotection of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is tryptophan with a free amino group, which can then participate in further peptide coupling reactions .

Scientific Research Applications

Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester involves the protection of the amino group of tryptophan. The fluorenylmethyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing unwanted reactions during peptide synthesis. The protecting group can be removed under basic conditions, revealing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is unique due to its base-labile nature, which allows for selective deprotection under mild conditions. This makes it particularly useful in solid-phase peptide synthesis where acid-labile linkers are used .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYTEPUEUNBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.